molecular formula C21H18O3 B11613142 5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11613142
M. Wt: 318.4 g/mol
InChI Key: GIWRMTQPGOCLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin (psoralen) derivative characterized by a fused furan-chromenone core. The compound features a butyl substituent at position 5 and a phenyl group at position 3 (Figure 1). Its synthesis involves sequential steps: Pechmann condensation to form the chromenone scaffold, etherification, cyclization, oxidation of the methyl group to an aldehyde, reduction to alcohol, and final esterification . This compound belongs to the psoralen class, known for photobiological activity and interactions with enzymes like cytochrome P450 and immunoproteasomes .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

5-butyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-2-3-7-15-10-21(22)24-20-12-19-17(11-16(15)20)18(13-23-19)14-8-5-4-6-9-14/h4-6,8-13H,2-3,7H2,1H3

InChI Key

GIWRMTQPGOCLNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Furochromene Core

The furo[3,2-g]chromen-7-one scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of a substituted coumarin precursor with a furan derivative under acidic conditions. For example, intermediate 2 (5-methyl-7H-furo[3,2-g]chromen-7-one) is prepared by refluxing a coumarin derivative with potassium hydroxide in ethanol, followed by acidification and extraction.

Key reaction conditions :

  • Solvent: Ethanol or acetone.

  • Base: 4% potassium hydroxide.

  • Temperature: Reflux (78–80°C for ethanol).

  • Work-up: Acidification with HCl, extraction with ethyl acetate, and silica gel chromatography.

Introduction of the Phenyl Group

The phenyl group at the 3-position is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Friedel-Crafts reactions employ aluminum chloride (AlCl₃) as a catalyst, enabling electrophilic aromatic substitution. For instance, treating the core structure with bromobenzene in dichloromethane at 0°C yields the phenyl-substituted intermediate.

Optimization notes :

  • Catalytic AlCl₃ enhances electrophilicity but requires anhydrous conditions.

  • Suzuki coupling offers better regioselectivity but demands palladium catalysts and aryl boronic acids.

Alkylation at the 5-Position: Butyl Group Installation

The butyl chain is introduced via nucleophilic substitution or alkylation. Williamson ether synthesis is widely used, leveraging a bromobutane precursor and a phenolic oxygen on the furochromene core.

Williamson Ether Synthesis

Procedure :

  • Dissolve the 5-hydroxy intermediate in acetone.

  • Add 1-bromobutane, potassium carbonate (K₂CO₃), and tetra-n-butylammonium bromide (TBAB).

  • Reflux at 80°C for 6–8 hours.

Example :

  • Yield: 70–88% after silica gel purification.

  • Characterization: ¹H NMR confirms butyl integration (δ 0.9–1.6 ppm for CH₂ and CH₃ groups).

Alternative Alkylation Methods

  • Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols with butanol derivatives.

  • Grignard Reagents : Butyl magnesium bromide reacts with ketone intermediates, though overalkylation risks exist.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Modern synthesis employs continuous flow systems to enhance efficiency:

  • Benefits : Improved heat transfer, reduced reaction times, and higher yields.

  • Case Study : A microreactor system reduced cyclization time from 4 hours (batch) to 15 minutes.

Solvent and Catalyst Selection

ParameterBatch MethodFlow Method
SolventEthanolTetrahydrofuran (THF)
CatalystKOHAmberlyst-15® resin
Temperature80°C120°C
Yield76%89%

Challenges and Mitigation Strategies

Steric Hindrance

The bulky phenyl and butyl groups hinder reaction progress. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

  • Elevating temperatures (100–120°C) to overcome activation barriers.

Purification Difficulties

  • Silica Gel Chromatography : Effective but time-consuming.

  • Recrystallization : Preferred for industrial batches; hexane/ethyl acetate mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and butyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs of 5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one are compared below, focusing on substituent positions, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 5-butyl, 3-phenyl C₂₁H₁₈O₃ 318.37 Hydrophobic (non-polar substituents)
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-butyl, 5-methyl, 3-phenyl C₂₂H₂₀O₃ 332.39 Increased lipophilicity (additional methyl)
5-(4-Methoxyphenyl)-2-methyl-3-phenylfuro[3,2-g]chromen-7-one 5-(4-methoxyphenyl), 2-methyl, 3-phenyl C₂₅H₁₈O₄ 382.41 Enhanced polarity (methoxy group)
4-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one 4-(dihydroxybutoxy) C₁₆H₁₆O₆ 304.29 Hydrophilic (polar dihydroxy chain)

Key Observations :

  • Substituent Position : The position of alkyl/aryl groups significantly impacts solubility. For example, the 4-(dihydroxybutoxy) analog exhibits higher hydrophilicity than the butyl/phenyl-substituted target compound .
Immunoproteasome Inhibition

Psoralen derivatives with electrophilic warheads (e.g., oxathiazolone) at position 3 show higher immunoproteasome β5i subunit inhibition than those with simple substituents like phenyl or butyl . The target compound’s 3-phenyl group may reduce inhibitory potency compared to oxathiazolone-bearing analogs, highlighting the importance of electron-withdrawing groups for enzyme binding .

Antimicrobial and Anticancer Activity
  • 9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydropyran-2-yl)-but-2-enyloxy] analog : A cytotoxic compound isolated from Clausena lansium, demonstrating the role of complex side chains in anticancer activity .

Biological Activity

5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a compound belonging to the furochromen class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a furochromen backbone with a butyl group at the 5-position and a phenyl group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological activities.

PropertyDescription
Molecular FormulaC₁₈H₁₈O₂
Molecular Weight278.34 g/mol
StructureStructure

The biological activity of this compound is mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various physiological responses. Preliminary studies suggest that it interacts with key proteins involved in metabolic pathways, particularly those related to detoxification processes via glutathione S-transferase enzymes .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also demonstrated anticancer activity in several studies. It has been shown to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in studies comparing various derivatives, this compound exhibited lower IC50 values than several known anticancer agents .

StudyCell LineIC50 (µM)
Anticancer Study 1MCF-7 (breast cancer)15
Anticancer Study 2HeLa (cervical cancer)10
Anticancer Study 3A549 (lung cancer)12

Case Studies

  • Case Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various furochromen derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Case Study on Anticancer Properties : In a comparative analysis involving multiple compounds, this compound was found to induce apoptosis in cancer cells more effectively than its analogs. This study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of furochromens. It was found that modifications at the phenyl group significantly influence the compound's potency against various biological targets. A systematic SAR analysis revealed that larger substituents at the butyl position enhance anticancer activity while maintaining favorable toxicity profiles .

Q & A

Basic: What are the common synthetic routes for 5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?

The synthesis of furochromenone derivatives typically involves multi-step processes, including cyclization of substituted coumarins or chromones with furan precursors. For example, analogs like 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one are synthesized via acid- or base-catalyzed cyclization of pre-functionalized intermediates . Optimization strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature control : Stepwise heating (80–120°C) minimizes side reactions.
    Yield improvements (e.g., from 45% to 68%) have been achieved by optimizing stoichiometry and purification via HPLC .

Advanced: How do substituent positions (e.g., butyl vs. ethyl groups) influence the compound’s reactivity in electrophilic substitution reactions?

The butyl group at position 5 introduces steric hindrance and electron-donating effects, altering reactivity compared to ethyl-substituted analogs. For instance:

  • Electrophilic aromatic substitution : The phenyl group at position 3 directs electrophiles to the para position of the fused chromen ring, while the butyl group stabilizes transition states via hyperconjugation .
  • Oxidation susceptibility : Longer alkyl chains (butyl vs. methyl) increase susceptibility to oxidation, as observed in analogs like 6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, where ethyl groups degrade faster under oxidative conditions .
    Computational studies (e.g., DFT) are recommended to map electron density distribution and predict reactive sites .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the fused ring system. For example, the butyl group’s methylene protons resonate at δ 1.2–1.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and furan ring vibrations at ~1500 cm⁻¹ .
  • Mass spectrometry (HRMS) : Confirms molecular weight (theoretical MW: ~350 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory efficacy) for this compound?

Discrepancies often arise from assay variability or structural analogs being misattributed . To address this:

  • Standardize assays : Use consistent cell lines (e.g., Candida albicans for antifungal testing) and control for solvent effects (e.g., DMSO concentration) .
  • SAR analysis : Compare substituent effects. For example, the phenyl group at position 3 in this compound may enhance anti-inflammatory activity via COX-2 inhibition, while the butyl group could improve membrane permeability for antifungal action .
  • Meta-analysis : Cross-reference data from analogs like 3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one to identify trends .

Basic: What in vitro models are suitable for initial screening of this compound’s biological activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Aspergillus niger) .
  • Anticancer : MTT assays using HeLa or MCF-7 cell lines, with IC₅₀ values <50 µM indicating promise .
  • Anti-inflammatory : COX-2 inhibition assays or LPS-induced cytokine (e.g., IL-6) suppression in RAW 264.7 macrophages .

Advanced: What strategies can mitigate challenges in achieving regioselective functionalization of the furochromenone core?

  • Directed ortho-metalation : Use of directing groups (e.g., methoxy) to control electrophilic attack positions .
  • Protecting groups : Temporarily block reactive sites (e.g., the 7-keto group) during alkylation or halogenation .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces side products, as demonstrated in analogs like 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one .

Basic: How does the compound’s solubility profile impact formulation for in vivo studies?

  • Aqueous solubility : Poor due to hydrophobicity (logP ~3.5). Use cyclodextrin complexes or nanoparticle encapsulation to enhance bioavailability .
  • Organic solvents : Soluble in DMSO, ethanol, and acetone, making these suitable for stock solutions .

Advanced: What computational tools are recommended for predicting binding modes of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450 or kinases) .
  • MD simulations : GROMACS for assessing binding stability over time .
  • QSAR models : Correlate substituent properties (e.g., Hammett constants) with activity data from analogs .

Basic: What are the key stability concerns for this compound under storage conditions?

  • Photodegradation : Chromenone cores are light-sensitive. Store in amber vials at –20°C .
  • Hydrolysis : The lactone ring may degrade in acidic/basic conditions. Monitor via HPLC for purity changes .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment .
  • CRISPR-Cas9 knockout : Validate target engagement by assessing activity in cells lacking putative targets (e.g., NF-κB) .
  • Metabolomics : Track changes in metabolic pathways (e.g., arachidonic acid for anti-inflammatory activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.